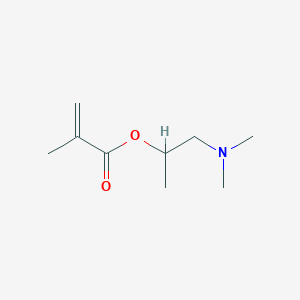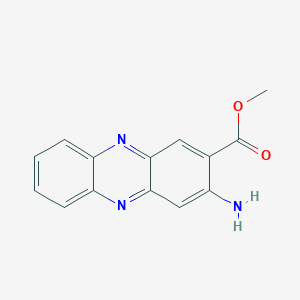
(4-溴苯基乙炔基)三甲基硅烷
概述
描述
(4-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the para position and the ethynyl group is bonded to a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in the synthesis of more complex molecules.
科学研究应用
(4-Bromophenylethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Polymer Chemistry: Used in the synthesis of functionalized polymers and copolymers
作用机制
Target of Action
This compound is primarily used as a chemical intermediate
Mode of Action
It can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It also undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines .
Biochemical Pathways
As a chemical intermediate, (4-Bromophenylethynyl)trimethylsilane is involved in various synthetic pathways. For instance, it can be used to synthesize 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, 4-ethynyl-4’-tert-butylbiphenyl, and 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene . The specific biochemical pathways influenced by this compound in a biological context are currently unknown.
Action Environment
It is known that this compound should be stored at room temperature and away from strong oxidizing agents for safety and stability .
准备方法
Synthetic Routes and Reaction Conditions
(4-Bromophenylethynyl)trimethylsilane can be synthesized through a palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenylethynyl)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
(4-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding terminal alkyne
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in deprotection reactions.
Solvents: Organic solvents like THF, dichloromethane, or toluene are commonly used.
Major Products Formed
1-Bromo-4-ethynylbenzene: Formed through deprotection of the trimethylsilyl group.
4-(4-Bromophenyl)-3-butyn-2-one: Formed through coupling reactions with appropriate partners
相似化合物的比较
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Similar structure but with an iodine atom instead of bromine.
(4-Chlorophenylethynyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenylethynyl)trimethylsilane: Similar structure but with a fluorine atom instead of bromine
Uniqueness
(4-Bromophenylethynyl)trimethylsilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine, making it a versatile intermediate in various chemical reactions. The trimethylsilyl group also provides protection to the ethynyl group, allowing for selective reactions at the bromine site .
属性
IUPAC Name |
2-(4-bromophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSGCJGNJYDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401021 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-78-2 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
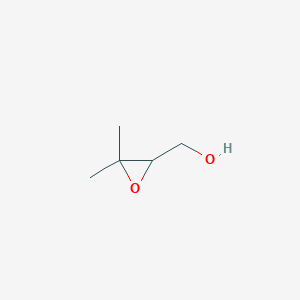



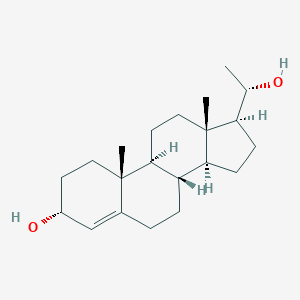


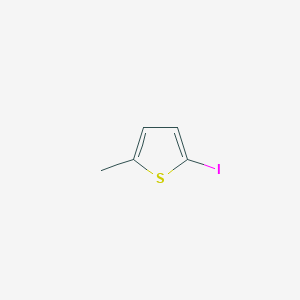
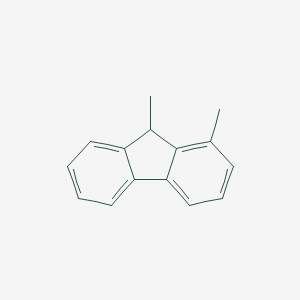

![[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B99140.png)
